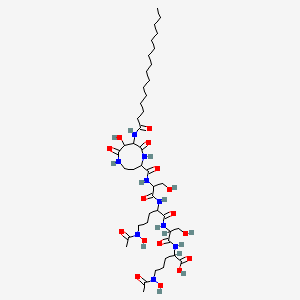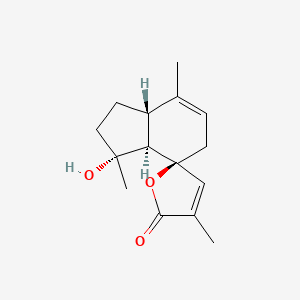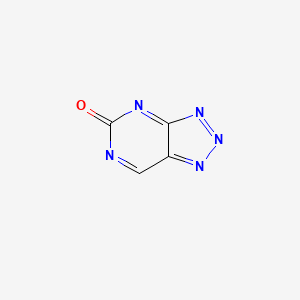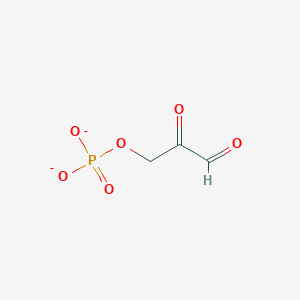
Hydroxypyruvaldehyde phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxypyruvaldehyde phosphate(2-) is dianion of hydroxypyruvaldehyde phosphate arising from deprotonation of both of the phosphate OH groups. It is a conjugate base of a hydroxypyruvaldehyde phosphate.
Applications De Recherche Scientifique
Enzymatic Synthesis and Aldol Reactions
Hydroxypyruvaldehyde phosphate(2-) serves as a significant electrophile in enzymatic synthesis. A study by Laurent et al. (2019) developed a stereoselective enzymatic method to prepare diuloses from hydroxypyruvaldehyde phosphate(2-) (HPP). This method is particularly useful for synthesizing molecules with a 1,4-dicarbonyl unit, which are important in biological contexts. Interestingly, HPP was used as an acceptor for multiple additions of acetaldehyde by 2-deoxyribose-5-phosphate aldolases, showcasing its versatility in creating longer-chain aldol adducts (Laurent et al., 2019).
RNA Model Phosphodiester Hydrolysis
Hydroxypyruvaldehyde phosphate(2-) is linked to RNA model phosphodiester hydrolysis. Absillis et al. (2008) researched the hydrolysis of 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP), an RNA model substrate, in molybdate solutions. The study revealed that the cleavage of the phosphodiester bond in HPNP, resulting in a cyclic phosphate ester, is hydrolytic and not redox in nature. This insight is crucial for understanding RNA-related processes and the role of compounds like hydroxypyruvaldehyde phosphate(2-) in such biochemical pathways (Absillis et al., 2008).
Photocatalytic Activity Enhancement
Hydroxypyruvaldehyde phosphate(2-) has applications in enhancing photocatalytic activities. Jing et al. (2012) discovered that surface modification of nanocrystalline anatase TiO2 films with phosphate accelerates the decay of photogenerated electrons, thus prolonging the lifetime of photogenerated holes. This process enhances the charge separation in TiO2 and improves its photocatalytic activity for degrading pollutants like acetaldehyde. The study highlights the potential of phosphate modification, indirectly related to hydroxypyruvaldehyde phosphate(2-), in environmental pollution control (Jing et al., 2012).
Biocatalytically Active Thin Films
Hydroxypyruvaldehyde phosphate(2-) is relevant in the development of biocatalytically active thin films. Zhang et al. (2017) discussed the fabrication of films based on the self-assembly of 2-Deoxy-d-ribose-5-phosphate aldolase and poly(N-isopropylacrylamide) conjugates, preserving enzymatic activity. These films, potentially involving hydroxypyruvaldehyde phosphate(2-) as a substrate or product in enzymatic reactions, could be significant for creating bioactive coatings and interfaces (Zhang et al., 2017).
Propriétés
Formule moléculaire |
C3H3O6P-2 |
|---|---|
Poids moléculaire |
166.03 g/mol |
Nom IUPAC |
2,3-dioxopropyl phosphate |
InChI |
InChI=1S/C3H5O6P/c4-1-3(5)2-9-10(6,7)8/h1H,2H2,(H2,6,7,8)/p-2 |
Clé InChI |
NZAAQWRNVFEKME-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)C=O)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



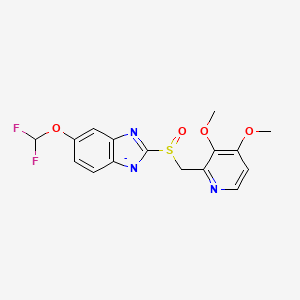

![1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258916.png)
![N-butyl-2-[5-[4-[(8S,9R,13S,14S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide](/img/structure/B1258919.png)
![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)
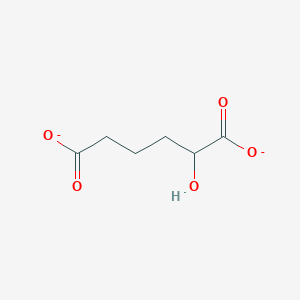

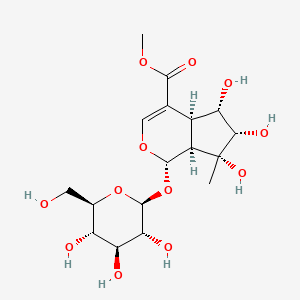
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
